2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Overview
Description
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a synthetic organic compound that features a piperidine ring substituted with an amino group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Acetamide Formation: The acetamide moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound can be studied for its interactions with biological targets such as receptors or enzymes.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-aminopiperidin-1-yl)-N,N-dimethylacetamide
- 2-(3-aminopiperidin-1-yl)-N,N-diethylacetamide
- 2-(3-aminopiperidin-1-yl)-N,N-bis(ethyl)acetamide
Uniqueness
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl groups may enhance its lipophilicity and affect its interaction with biological membranes or targets.
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-6-12(14)8-15/h10-12H,5-9,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXFJMLOFYSUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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